![molecular formula C13H10N2O B8243045 2-(Pyridin-2-ylmethyl)benzo[d]oxazole](/img/structure/B8243045.png)
2-(Pyridin-2-ylmethyl)benzo[d]oxazole
Vue d'ensemble
Description
2-(Pyridin-2-ylmethyl)benzo[d]oxazole is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
- 2-(Pyridin-2-ylmethyl)benzo[d]oxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity, showing significant promise in the treatment of lung and colon carcinoma (Borzilleri et al., 2006).
2. Excited State Intramolecular Proton Transfer in Chemosensors
- Computational studies show that derivatives of this compound are crucial in the mechanism of excited state intramolecular proton transfer, especially in the development of fluorescence-based sensors for metal cations (Karsili et al., 2016).
3. Catalytic Activities in Arylation of (Benzo)oxazoles
- N-heterocyclic carbene-PdCl complexes with this compound ligands exhibit effective catalytic activities for the direct arylation of (benzo)oxazoles, contributing to advancements in organic synthesis (Chen & Yang, 2018).
4. Antiproliferative Agents Targeting Tubulin
- Compounds derived from this compound demonstrate selective antiproliferative activities and serve as tubulin inhibitors, showing potential in cancer treatment (He et al., 2020).
5. Synthesis of New Mn(II) Complexes
- New Mn(II) complexes with this compound-based ligands have been synthesized, with studies showing significant insights into their electrochemical behavior (Marcinkowski et al., 2018).
6. Synthesis of Novel Pyrazole Derivatives
- Research on the microwave-assisted synthesis of novel pyrazole derivatives containing this compound has been conducted, showing potential in the development of new anticancer agents (Hafez, 2017).
7. Development of GRK-2 and -5 Inhibitors
- Studies on 3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives, which include this compound structures, have shown potential as selective inhibitors for G-protein-coupled receptor kinases, crucial for cardiovascular disease treatment (Cho et al., 2013).
Propriétés
IUPAC Name |
2-(pyridin-2-ylmethyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-2-7-12-11(6-1)15-13(16-12)9-10-5-3-4-8-14-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDFZMBYJFAXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



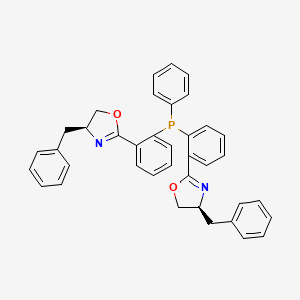
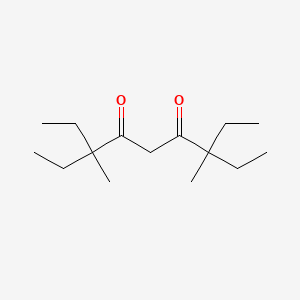
![N-([1,1'-Biphenyl]-4-yl)-[1,1':2',1''-terphenyl]-4-amine](/img/structure/B8242979.png)
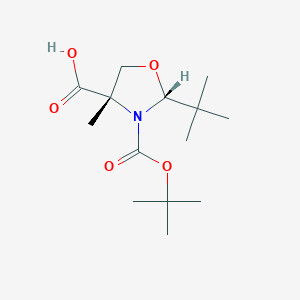

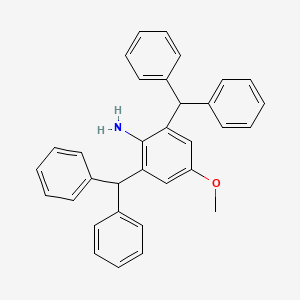
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine](/img/structure/B8243010.png)
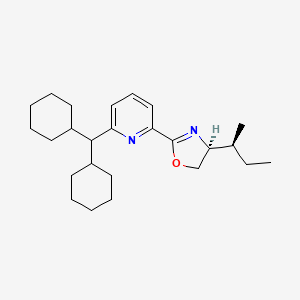
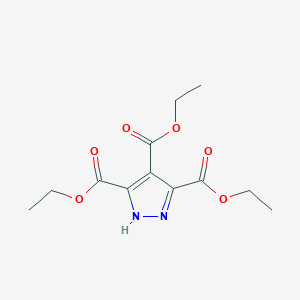
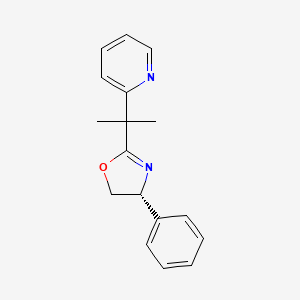
![(3aR,8aS)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8243037.png)
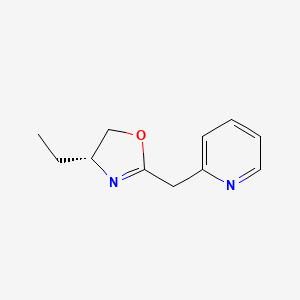
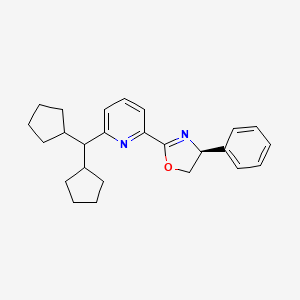
![3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine](/img/structure/B8243062.png)